Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate
Overview
Description
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is a chemical compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol It is known for its unique structure, which includes a phthalazinone core substituted with a cyanomethyl group and an ethyl acetate moiety
Preparation Methods
The synthesis of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate typically involves the reaction of chloroacetonitrile with (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester . The reaction is carried out in the presence of a base such as potassium tert-butylate in N,N-dimethylformamide (DMF) at ambient temperature for about 0.5 hours . This method yields the desired product with a high degree of purity and efficiency.
Chemical Reactions Analysis
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]propanoate
- Mthis compound
These compounds share a similar phthalazinone core but differ in their substituents, which can affect their chemical properties and applications.
Properties
IUPAC Name |
ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMVTQRKTVMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384893 | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122665-86-5 | |
Record name | Ethyl 3-(cyanomethyl)-3,4-dihydro-4-oxo-1-phthalazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122665-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122665865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (3-cyanomethyl-3,4-dihydro-4-oxophthalazin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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